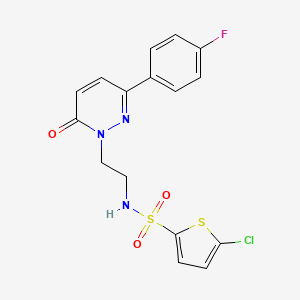

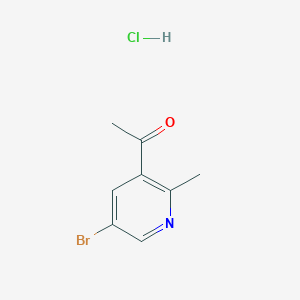

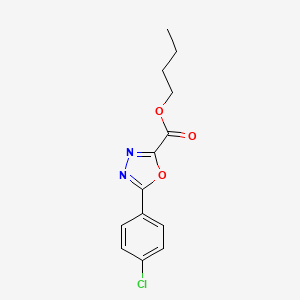

![molecular formula C15H17N3O3 B2550406 N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421462-05-6](/img/structure/B2550406.png)

N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-oxazolines, which are similar to the compound , has been extensively studied. Various aromatic and aliphatic aldehydes were converted into the corresponding 2-aryl and 2-alkyl-2-oxazolines, respectively, in good yields by reaction with 2-aminoethanol and 1,3-diiodo-5,5-dimethylhydantoin .Chemical Reactions Analysis

The chemical reactions involving 2-oxazolines have been well-studied. For instance, transamidation of thioamides with 2-aminoethanol, followed by cyclodehydrosulfurisation of the resultant N-(β-hydroxyethyl)thioamides, enables a mild and efficient synthesis of 2-oxazolines .科学的研究の応用

Synthesis of 2-Oxazolines

This compound is used in the synthesis of 2-oxazolines . The process involves a triflic acid (TfOH)-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides . This reaction tolerates various functional groups and generates water as the only byproduct . This method affords oxazoline with inversion of α-hydroxyl stereochemistry .

Green Synthesis

The compound is used in green synthesis methods . The synthesis of 2-oxazolines directly from carboxylic acids and amino alcohols is provided . This method is practical and robust, promoting dehydrative cyclization while generating no byproducts .

Pharmaceuticals and Bioactive Molecules

2-oxazoline, a product of the compound, is a privileged structural motif in numerous bioactive molecules and pharmaceuticals . It is found in antibiotics, antineoplastics, anti-fungals, and anti-inflammatories .

Functional Copolymers

2-oxazoline is also used in the synthesis of functional copolymers . These copolymers have a wide range of applications in various industries .

Protective Groups for Carboxylic Acid and Aldehyde

2-oxazoline serves as protective groups for carboxylic acid and aldehyde . This is particularly useful in synthetic chemistry .

Directing Groups in C-H Functionalization

2-oxazoline can act as directing groups in C-H functionalization . This is a key process in the synthesis of complex organic molecules .

Chiral Box and Pybox Ligands

2-oxazoline is used to create valuable chiral Box and Pybox ligands . These ligands are important in asymmetric catalysis .

CO2 Capture

The compound has potential applications in CO2 capture . It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential candidate to replace PZ as an activator added in the mixed amine system to capture CO2 .

作用機序

Target of Action

The primary targets of N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE are currently unknown

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE . .

特性

IUPAC Name |

N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-9-8-17(12-5-2-1-3-6-12)14(20)13-11-16-18-7-4-10-21-15(13)18/h1-3,5-6,11,19H,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXLCVYFTADMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)N(CCO)C3=CC=CC=C3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2550333.png)

![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)

![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)

![1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2550342.png)

![N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2550345.png)